1-Cyclobutyl-2,2,2-trifluoroethan-1-ol
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Overview
Description
1-Cyclobutyl-2,2,2-trifluoroethan-1-ol is an organic compound characterized by a cyclobutyl group attached to a trifluoromethyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Cyclobutyl-2,2,2-trifluoroethan-1-ol can be synthesized through several methods. One common approach involves the reaction of cyclobutylmagnesium bromide with trifluoroacetaldehyde, followed by hydrolysis to yield the desired alcohol. The reaction conditions typically include anhydrous solvents and controlled temperatures to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to maintain consistent reaction conditions.
Chemical Reactions Analysis
Types of Reactions: 1-Cyclobutyl-2,2,2-trifluoroethan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be employed.
Major Products:
Oxidation: Formation of cyclobutyl trifluoromethyl ketone or cyclobutyl trifluoroacetic acid.
Reduction: Formation of cyclobutyl trifluoromethane.
Substitution: Formation of various substituted cyclobutyl derivatives.
Scientific Research Applications
1-Cyclobutyl-2,2,2-trifluoroethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1-Cyclobutyl-2,2,2-trifluoroethan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The trifluoromethyl group can enhance the compound’s lipophilicity, affecting its distribution and activity within biological systems.
Comparison with Similar Compounds
1-Cyclopentyl-2,2,2-trifluoroethan-1-ol: Similar in structure but with a cyclopentyl group instead of a cyclobutyl group.
2,2,2-Trifluoroethanol: Lacks the cyclobutyl group and has different physical and chemical properties.
Uniqueness: 1-Cyclobutyl-2,2,2-trifluoroethan-1-ol is unique due to the presence of both a cyclobutyl group and a trifluoromethyl group, which confer distinct reactivity and properties compared to other similar compounds. This combination of structural features makes it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C6H9F3O |
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Molecular Weight |
154.13 g/mol |
IUPAC Name |
1-cyclobutyl-2,2,2-trifluoroethanol |
InChI |
InChI=1S/C6H9F3O/c7-6(8,9)5(10)4-2-1-3-4/h4-5,10H,1-3H2 |
InChI Key |
TWHKXEJOKZZYTK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C1)C(C(F)(F)F)O |
Origin of Product |
United States |
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